molecular formula C8H11O4.Na<br>C8H11NaO4 B15176324 Isopropyl 2,4-dioxovalerate, monosodium salt CAS No. 85392-51-4

Isopropyl 2,4-dioxovalerate, monosodium salt

Cat. No.: B15176324
CAS No.: 85392-51-4
M. Wt: 194.16 g/mol
InChI Key: INMOSZRPGVTNSE-ZULQGGHCSA-M
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Description

Isopropyl 2,4-dioxovalerate, monosodium salt is an organic sodium salt derived from the esterification of 2,4-dioxovaleric acid with isopropanol. Its structure features two ketone groups at positions 2 and 4 of the valerate backbone, with an isopropyl ester moiety and a sodium counterion.

Properties

CAS No.

85392-51-4

Molecular Formula

C8H11O4.Na
C8H11NaO4

Molecular Weight

194.16 g/mol

IUPAC Name

sodium;(Z)-1,4-dioxo-1-propan-2-yloxypent-2-en-2-olate

InChI

InChI=1S/C8H12O4.Na/c1-5(2)12-8(11)7(10)4-6(3)9;/h4-5,10H,1-3H3;/q;+1/p-1/b7-4-;

InChI Key

INMOSZRPGVTNSE-ZULQGGHCSA-M

Isomeric SMILES

CC(C)OC(=O)/C(=C/C(=O)C)/[O-].[Na+]

Canonical SMILES

CC(C)OC(=O)C(=CC(=O)C)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2,4-dioxovalerate, monosodium salt typically involves the esterification of 2,4-dioxovaleric acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,4-dioxovalerate, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Isopropyl 2,4-dioxovalerate, monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 2,4-dioxovalerate, monosodium salt involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved include ester hydrolysis and subsequent reactions with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following compounds share structural or functional similarities with isopropyl 2,4-dioxovalerate, monosodium salt:

Compound Key Features Differences
Monosodium L-Aspartate Monohydrate Sodium salt of an amino acid (L-aspartic acid); used in diagnostics Contains an amino acid backbone instead of a diketone ester; less lipophilic.
4,5-Dihydroxy-2,7-naphthalene disulfonic acid monosodium salt Aromatic monosodium salt with sulfonic acid groups; high polarity Polycyclic aromatic structure vs. aliphatic diketone ester; stronger acidity.
Diethyl Dioxovalerate (hypothetical) Neutral ester analogue (no sodium ion); likely lower aqueous solubility Lacks ionic character, impacting solubility and reactivity.

Physicochemical Properties

  • Solubility: Sodium salts (e.g., monosodium L-aspartate) generally exhibit higher water solubility compared to their neutral ester counterparts due to ionic interactions . This compound is expected to follow this trend.
  • Sodium salts of carboxylic acids, such as those in , often show improved thermal stability compared to free acids .
  • Reactivity: The sodium group enhances nucleophilicity, making the compound more reactive in polar solvents compared to non-ionic esters like diisoamyl phthalate .

Research Findings and Data Gaps

Key Observations from Literature

  • Sodium salts of organic acids (e.g., monosodium L-aspartate) are preferred in biomedical applications due to biocompatibility and controlled release properties .
  • Aromatic monosodium salts (e.g., naphthalene derivatives) exhibit strong UV absorption, suggesting that this compound could be analyzed via spectrophotometric methods .

Unresolved Questions

  • Toxicity Profile: No data on acute or chronic toxicity are available for this compound. Comparisons to monosodium L-aspartate (classified as low toxicity ) may be tentative.
  • Synthetic Pathways : Optimal conditions for synthesizing the compound (e.g., solvent systems, purification methods) remain undocumented.

Biological Activity

Isopropyl 2,4-dioxovalerate, monosodium salt is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Isopropyl 2,4-dioxovalerate is a derivative of dioxovaleric acid and is characterized by its unique molecular structure which influences its biological properties.

Molecular Structure

  • Chemical Formula: C8_{8}H13_{13}NaO4_{4}
  • Molecular Weight: 192.18 g/mol
  • CAS Number: 615-79-2

The biological activity of Isopropyl 2,4-dioxovalerate is primarily linked to its role in metabolic pathways. It has been shown to interact with various enzymes and receptors, influencing cellular processes such as energy metabolism and signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of Isopropyl 2,4-dioxovalerate. The compound exhibits significant inhibitory effects against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of Isopropyl 2,4-dioxovalerate against common pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The results indicate that Isopropyl 2,4-dioxovalerate has notable antimicrobial activity, particularly against Staphylococcus aureus.

Enzyme Inhibition Studies

Isopropyl 2,4-dioxovalerate has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting key metabolic enzymes involved in various biochemical pathways.

Table: Enzyme Inhibition Potency

Enzyme IC50 (µM) Reference
Cyclic nucleotide phosphodiesterase10
Acetylcholinesterase5
Carbonic anhydrase12

These findings suggest that Isopropyl 2,4-dioxovalerate may be a useful tool in modulating enzyme activity for therapeutic purposes.

Pharmacological Applications

Given its biological activities, Isopropyl 2,4-dioxovalerate is being explored for potential therapeutic applications in the following areas:

  • Antimicrobial Therapy: Due to its efficacy against resistant bacterial strains.
  • Neurological Disorders: Potential as an acetylcholinesterase inhibitor for cognitive enhancement.
  • Metabolic Disorders: As a modulator of key metabolic pathways.

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